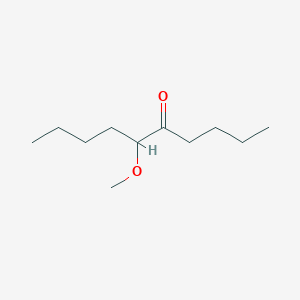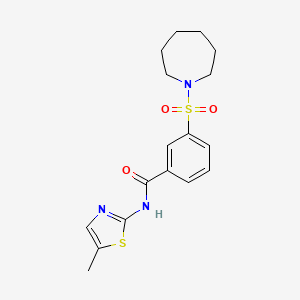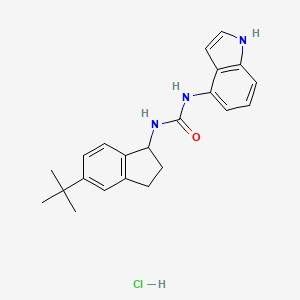
Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate is a chemical compound with the molecular formula C24H19F6PS2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is typically available as a colorless to yellow clear liquid or a white to light yellow powder, depending on its form and purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate can be synthesized through the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P2O5) as a dehydration agent and methanesulfonic acid as a solvent . The reaction conditions typically involve controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The compound is often stored under inert gas to prevent degradation due to moisture and light .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Chemistry
In chemistry, Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate is used as a photoinitiator in photopolymerization processes. It absorbs light and initiates polymerization reactions, making it valuable in the production of polymers and resins .
Biology and Medicine
The compound’s ability to generate reactive intermediates upon light exposure makes it useful in biological studies, particularly in the investigation of light-induced cellular processes.
Industry
In the industrial sector, the compound is used in the manufacturing of advanced materials, including coatings, adhesives, and sealants. Its role as a photoinitiator enhances the curing process of these materials, leading to improved performance and durability .
Mechanism of Action
Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate acts as a photoinitiator by absorbing light and undergoing homolytic cleavage to generate reactive intermediates. These intermediates initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s effectiveness as a photoinitiator is attributed to its ability to absorb light at specific wavelengths and efficiently generate reactive species .
Comparison with Similar Compounds
Similar Compounds
- Diphenylmethane
- 1,3-Diphenyl-2-thiourea
- 1,5-Diphenylcarbazide
- Biphenyl
- Chlorodiphenylphosphine
- Dithizone
- Diphenyl carbonate
- Diphenylthiocarbazide
- Diphenyldimethoxysilane
- Dichlorodiphenylsilane
- Hexafluorophosphoric acid
Uniqueness
Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate is unique due to its specific structure, which allows it to act as an efficient photoinitiator. Its ability to generate reactive intermediates upon light exposure sets it apart from other similar compounds, making it particularly valuable in photopolymerization applications .
Properties
Molecular Formula |
C24H19F6PS2 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
diphenyl-(4-phenylsulfanylphenyl)sulfanium;hexafluorophosphate |
InChI |
InChI=1S/C24H19S2.F6P/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;1-7(2,3,4,5)6/h1-19H;/q+1;-1 |
InChI Key |
MUVYOKJVJZFJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea](/img/structure/B12513423.png)


![2,3,4,5,6-Pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12513455.png)



![3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B12513483.png)

![2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride](/img/structure/B12513492.png)
![2-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B12513502.png)

![1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone](/img/structure/B12513520.png)
